molecular formula C23H19Cl2N3O5S2 B2433675 N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide CAS No. 403732-91-2

N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide

Cat. No. B2433675
CAS RN: 403732-91-2
M. Wt: 552.44
InChI Key: FIXADVDIXZXQEA-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19Cl2N3O5S2 and its molecular weight is 552.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anti-enzymatic Potential

A study focused on the synthesis and evaluation of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. These compounds exhibited antibacterial activity against gram-negative and gram-positive bacterial strains, and some showed inhibitory potential against the lipoxygenase enzyme. This suggests a multifunctional application in targeting bacterial infections and modulating inflammatory responses (Nafeesa et al., 2017).

Antitumor Activity

Another research effort synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds were evaluated for their antitumor activity against a wide range of human tumor cell lines. Among them, certain derivatives demonstrated considerable anticancer activity, underlining their potential in cancer therapeutics (Yurttaş et al., 2015).

pKa Determination and Drug Precursor Studies

The acidity constants of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined, providing insights into their behavior as drug precursors. These studies are crucial for understanding the pharmacokinetic properties of potential therapeutic agents (Duran & Canbaz, 2013).

Cascade Reactions for Heterocyclic Syntheses

Thioueido-acetamides have been used as starting materials for one-pot cascade reactions, leading to the synthesis of various heterocyclic compounds. This method demonstrates an efficient approach to creating diverse heterocycles with potential application in drug discovery and development (Schmeyers & Kaupp, 2002).

Enzyme Inhibition for Therapeutic Applications

Research into new sulfonamides with benzodioxane and acetamide moieties revealed their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. These findings are significant for the development of treatments for diabetes and neurodegenerative diseases, showcasing the therapeutic versatility of these compounds (Abbasi et al., 2019).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[1-(4-chlorophenyl)sulfonylbenzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O5S2/c1-32-20-12-21(33-2)18(11-16(20)25)26-22(29)13-34-23-27-17-5-3-4-6-19(17)28(23)35(30,31)15-9-7-14(24)8-10-15/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXADVDIXZXQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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